Binding Affinity: Deprotected Tris-NTA Delivers ~10,000-Fold Improvement in Kd Over Mono-NTA for His₆-Tagged Proteins
The deprotected tris-NTA chelator (obtained by TFA deprotection of Tris-NTA per-Tert-butyl Ester) achieves a dissociation constant (Kd) in the sub-nanomolar to low nanomolar range (0.2–20 nM, depending on scaffold and spacer length) for His₆-tagged proteins, compared to approximately 10 µM for monovalent NTA [1]. This represents a ~4-order-of-magnitude (10,000-fold) affinity enhancement. Two distinct tris-NTA lipid derivatives with Kd values of approximately 3 nM and 0.2 nM were compared directly to a mono-NTA lipid (Kd ≈ 10 µM) in a liposome retention study [2]. The affinity gain is driven by multivalent coordination: three NTA moieties simultaneously engage six histidine residues of the His₆ tag with 1:1 stoichiometry, yielding additive binding enthalpy as confirmed by isothermal titration calorimetry (ITC) [1].
| Evidence Dimension | Equilibrium dissociation constant (Kd) for His₆-tagged protein binding (Ni²⁺-loaded chelator) |
|---|---|
| Target Compound Data | Kd = 0.2–20 nM (deprotected tris-NTA from tert-butyl ester precursor); specific lipid-conjugated tris-NTA derivatives: Kd = 3 nM and 0.2 nM |
| Comparator Or Baseline | Mono-NTA: Kd ≈ 10 µM (10,000 nM); Bis-NTA: intermediate affinity (not explicitly quantified in primary source); IDA: Kd ≈ 10–100 µM |
| Quantified Difference | ~10,000-fold (4 orders of magnitude) lower Kd for tris-NTA vs. mono-NTA; 50- to 50,000-fold difference between tris-NTA lipid derivatives and mono-NTA lipid |
| Conditions | SPR on tris-NTA sensor chips (Lata 2005); liposome retention assays in fetal calf serum and mouse plasma (Bioconjug Chem 2010); ITC in HEPES buffer pH 7.0 with Ni²⁺ |
Why This Matters
The sub-nanomolar affinity enables stable, stoichiometric protein capture in demanding applications (single-molecule imaging, live-cell labeling, SPR kinetics) where mono-NTA's µM affinity would result in rapid protein dissociation and unusable signal-to-noise ratios.
- [1] Lata, S.; Reichel, A.; Brock, R.; Tampé, R.; Piehler, J. High-Affinity Adaptors for Switchable Recognition of Histidine-Tagged Proteins. J. Am. Chem. Soc. 2005, 127 (29), 10205–10215. ITC data, SPR binding, fluorescence dequenching kinetics: sub-nanomolar Kd for tris-NTA, ~10 µM for mono-NTA. View Source
- [2] van Broekhoven, C. L.; Parish, C. R.; Demangel, C.; Britton, W. J.; Altin, J. G. Influence of Multivalent Nitrilotriacetic Acid Lipid–Ligand Affinity on the Circulation Half-Life in Mice of a Liposome-Attached His₆-Protein. Bioconjugate Chem. 2010, 21 (5), 892–902. Mono-NTA lipid Kd ≈ 10 µM; tris-NTA lipid derivatives Kd ≈ 3 nM and 0.2 nM. View Source
